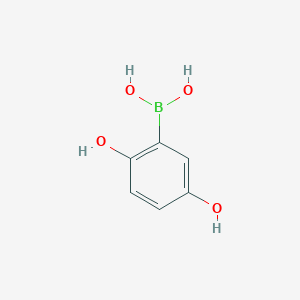![molecular formula C25H14BrClO B8263472 2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B8263472.png)
2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] is a heterocyclic compound with the molecular formula C25H14BrClO and a molecular weight of 445.74 g/mol This compound is characterized by its unique spiro structure, which consists of a fluorene and a xanthene moiety connected through a spiro carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorene and xanthene derivatives.
Bromination and Chlorination: The fluorene derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. Similarly, the xanthene derivative is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2).
Spiro Formation: The brominated fluorene and chlorinated xanthene are then subjected to a spirocyclization reaction. This step typically involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems to ensure precision and safety.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium hydroxide (KOH).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction reactions can be employed to remove halogen atoms or reduce other functional groups within the molecule. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substitution of bromine or chlorine with methoxy groups results in the formation of methoxy-substituted spiro compounds.
Oxidation: Oxidation can lead to the formation of spiro compounds with additional carbonyl or hydroxyl groups.
Reduction: Reduction can yield dehalogenated spiro compounds or compounds with reduced functional groups.
Applications De Recherche Scientifique
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials. Its unique spiro structure makes it valuable in the development of novel organic semiconductors and light-emitting materials.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and tracking biological processes. Its fluorescence properties make it suitable for use in fluorescence microscopy and flow cytometry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound is used in the production of advanced materials, such as polymers and coatings. Its chemical reactivity and stability make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of 2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] depends on its specific application
Fluorescence: The compound’s fluorescence properties are due to its spiro structure, which allows for efficient absorption and emission of light. This makes it useful as a fluorescent probe in biological imaging.
Chemical Reactivity: The presence of bromine and chlorine atoms in the compound enhances its reactivity, allowing it to participate in various chemical reactions. This reactivity is exploited in the synthesis of complex molecules and materials.
Biological Interactions: In medicinal chemistry, the compound’s ability to interact with biological targets, such as enzymes and receptors, is key to its potential therapeutic effects. These interactions can modulate biological pathways and processes, leading to desired therapeutic outcomes.
Comparaison Avec Des Composés Similaires
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] can be compared with other similar compounds, such as:
2-Bromo-7-chlorospiro[fluorene-9,9’-xanthene]: This compound has a similar spiro structure but with different positions of the bromine and chlorine atoms. The positional isomerism can lead to differences in chemical reactivity and applications.
2-Bromo-2’-fluorospiro[fluorene-9,9’-xanthene]: The substitution of chlorine with fluorine in this compound can result in altered chemical properties and reactivity, making it suitable for different applications.
2-Chloro-2’-bromospiro[fluorene-9,9’-xanthene]: This compound is another positional isomer with bromine and chlorine atoms swapped
Propriétés
IUPAC Name |
2'-bromo-2-chlorospiro[fluorene-9,9'-xanthene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14BrClO/c26-15-9-12-24-22(13-15)25(20-7-3-4-8-23(20)28-24)19-6-2-1-5-17(19)18-11-10-16(27)14-21(18)25/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQFLHKRPIAWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=C4C=C(C=C6)Br)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
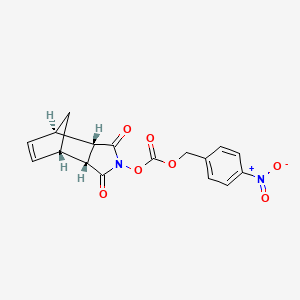
![6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)
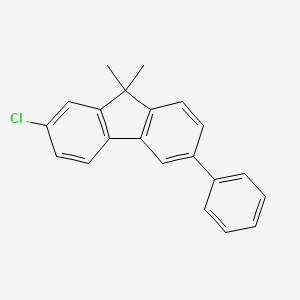
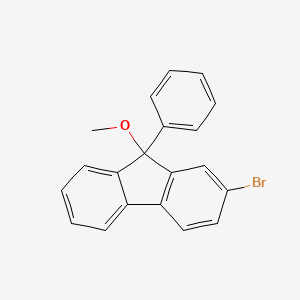

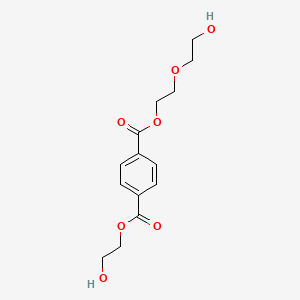
![(NE,R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8263431.png)

![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde](/img/structure/B8263445.png)
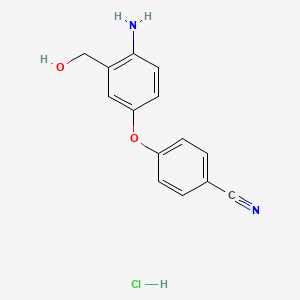
![2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol)](/img/structure/B8263457.png)

